![molecular formula C16H25ClN2O2 B5785539 3-[hydroxy(phenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime hydrochloride](/img/structure/B5785539.png)
3-[hydroxy(phenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime hydrochloride
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Overview
Description
3-[hydroxy(phenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime hydrochloride, commonly known as HPTP, is a compound that has gained significant attention in scientific research due to its unique properties. HPTP is a piperidinone derivative that has been synthesized through various methods and has been studied for its potential applications in various fields. In
Mechanism of Action
The mechanism of action of HPTP is not fully understood, but it is believed to involve the inhibition of enzymes involved in the growth and proliferation of cancer cells. HPTP has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects. Additionally, HPTP has been shown to selectively bind to amyloid plaques in the brain, which may allow for the development of imaging agents for the detection of Alzheimer's disease.
Biochemical and Physiological Effects:
HPTP has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, neuroprotection, and amyloid plaque binding. HPTP has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects. Additionally, HPTP has been shown to have low toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using HPTP in lab experiments is its selective binding to amyloid plaques in the brain, which may allow for the development of imaging agents for the detection of Alzheimer's disease. Additionally, HPTP has low toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent. However, one limitation of using HPTP in lab experiments is its relatively low solubility in water, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of HPTP, including the development of HPTP-based imaging agents for the detection of Alzheimer's disease, the evaluation of HPTP as an anti-cancer agent, and the exploration of HPTP's neuroprotective properties in the treatment of neurodegenerative diseases. Additionally, further optimization of the synthesis method for HPTP may lead to the development of more efficient and cost-effective methods for producing HPTP.
Synthesis Methods
The synthesis of HPTP involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with hydroxylamine hydrochloride and phenylacetaldehyde in the presence of sodium acetate. The resulting compound is then purified through recrystallization to obtain HPTP as a hydrochloride salt. The synthesis of HPTP has been optimized through various methods, including the use of microwave irradiation and solvent-free conditions.
Scientific Research Applications
HPTP has been studied for its potential applications in various scientific fields, including medicinal chemistry, neuroprotection, and imaging. In medicinal chemistry, HPTP has been evaluated for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. In neuroprotection, HPTP has been studied for its potential to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's. HPTP has also been studied for its potential in imaging applications, as it has been shown to selectively bind to amyloid plaques in the brain.
properties
IUPAC Name |
[(4E)-4-hydroxyimino-2,2,6,6-tetramethylpiperidin-3-yl]-phenylmethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-15(2)10-12(17-20)13(16(3,4)18-15)14(19)11-8-6-5-7-9-11;/h5-9,13-14,18-20H,10H2,1-4H3;1H/b17-12+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMJZGIGLBJDTK-KCUXUEJTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO)C(C(N1)(C)C)C(C2=CC=CC=C2)O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C/C(=N\O)/C(C(N1)(C)C)C(C2=CC=CC=C2)O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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